Congo Red free acid

Vue d'ensemble

Description

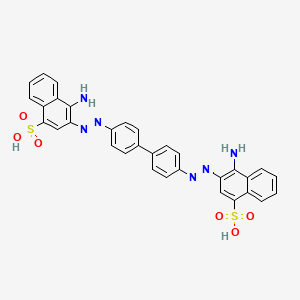

Congo Red free acid is an organic compound known for its vibrant red color. It is the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid) and belongs to the azo dye family . Initially synthesized in 1883 by Paul Böttiger, it was primarily used as a textile dye but has since found applications in various scientific fields .

Méthodes De Préparation

Congo Red free acid is synthesized through an azo coupling reaction. This involves the bis(diazonium) derivative of benzidine reacting with naphthionic acid . The reaction is typically carried out under acidic conditions to facilitate the coupling process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

Congo Red free acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, leading to the breakdown of the azo bonds.

Reduction: The azo bonds can be reduced, resulting in the formation of aromatic amines.

Substitution: Various substituents can be introduced into the aromatic rings under appropriate conditions.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions but often include simpler aromatic compounds and amines .

Applications De Recherche Scientifique

Environmental Remediation

Congo Red Free Acid in Dye Removal

This compound has been extensively studied for its ability to remove contaminants, particularly dyes, from wastewater. Recent research highlights the efficacy of various biosorbents in removing Congo Red dye from water:

- Biosorbents Derived from Natural Materials : New biosorbents synthesized from chitosan and watermelon pulp demonstrated a remarkable 98.02% removal efficiency for Congo Red dye at a concentration of 100 mg/L, with an adsorption capacity of 490.1 mg/g . The adsorption kinetics followed a pseudo-second-order model, indicating that chemical adsorption is the primary mechanism involved .

- Fly Ash as an Adsorbent : A study investigated the use of fly ash for Congo Red dye removal, revealing that the adsorption capacity increased with higher dye concentrations. The maximum adsorption capacity was found to be 22.12 mg/g, with the process fitting well to the Langmuir isotherm model . This eco-friendly approach utilizes industrial waste to mitigate water pollution effectively.

Medical Diagnostics

This compound in Amyloidosis Diagnosis

This compound is instrumental in diagnosing amyloidosis, a condition characterized by amyloid deposits in tissues. The dye binds to amyloid fibrils, allowing for visualization under polarized light:

- Diagnostic Utility : The Congo Red test is routinely used to confirm the presence of amyloid deposits in biopsies. However, it has limitations regarding sensitivity and specificity . Advanced fluorescent probes have been developed to enhance detection sensitivity while maintaining specificity for amyloid aggregates .

- Binding Mechanism Studies : Research has elucidated the binding mechanisms of Congo Red to amyloid fibrils associated with Alzheimer's disease. The binding affinity varies with histidine residues playing a critical role in this interaction . Understanding these mechanisms aids in developing more effective diagnostic tools.

Material Science

This compound as a pH Indicator

This compound serves as a pH indicator due to its color-changing properties across different pH levels:

- Color Change Characteristics : The dye exhibits a color transition from dark blue at acidic pH (around 2) to red at alkaline pH (up to 12) . This property makes it valuable in various laboratory applications where pH monitoring is crucial.

- Textile Industry Applications : In addition to its use as a dye, this compound has applications in the textile industry due to its high affinity for cellulose fibers . Its ability to impart vibrant colors makes it a popular choice among textile manufacturers.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Congo Red free acid involves its ability to bind to specific molecular targets. In biological systems, it binds to amyloid fibrils through hydrogen bonding and hydrophobic interactions, allowing for the visualization of these structures under a microscope . The dye’s interaction with proteins and other macromolecules is influenced by its azo groups and sulfonic acid functionalities .

Comparaison Avec Des Composés Similaires

Congo Red free acid is unique among azo dyes due to its specific binding properties and color change characteristics. Similar compounds include:

- Congo rubine

- Congo corinth

- Brilliant Congo

- Congo orange

- Congo brown

- Congo blue

These compounds share structural similarities but differ in their specific applications and color properties. This compound’s ability to bind to amyloid fibrils and its use as a pH indicator make it particularly valuable in scientific research .

Propriétés

IUPAC Name |

4-amino-3-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O6S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHIDKQMGIGARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N6O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048428 | |

| Record name | C.I. Direct Red 28 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14684-01-6 | |

| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(2,1-diazenediyl)]bis[4-amino-1-naphthalenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.i. direct Red 28 parent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Red 28 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONGO RED FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KB6BS2FOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.